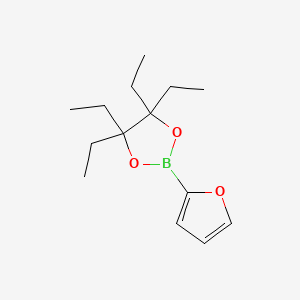
4,4,5,5-Tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom coordinated to two oxygen atoms and a furan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane typically involves the reaction of furan-2-boronic acid with diethyl borate under anhydrous conditions. The reaction is carried out in the presence of a base such as potassium carbonate, and the mixture is heated to reflux. The product is then purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4,4,5,5-Tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under mild conditions.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Borohydrides.
Substitution: Halogenated furan derivatives.
科学研究应用
4,4,5,5-Tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism by which 4,4,5,5-Tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane exerts its effects involves the coordination of the boron atom to various substrates, facilitating the formation of new chemical bonds. The boron center acts as a Lewis acid, accepting electron pairs from nucleophiles, which leads to the formation of stable intermediates and products.
相似化合物的比较
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(furan-2-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetraethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetraethyl-2-(pyridin-2-yl)-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane is unique due to its specific combination of the furan ring and the boron center, which imparts distinct reactivity and stability. This makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, where it can efficiently form carbon-carbon bonds under mild conditions.
生物活性
4,4,5,5-Tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of dioxaborolanes, which are known for their utility in medicinal chemistry and organic synthesis. This article aims to provide an in-depth analysis of the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H17BO3, and its structure features a furan ring attached to a dioxaborolane moiety. The dioxaborolane structure is characterized by a five-membered ring containing boron and oxygen atoms.
Biological Activity Overview
Research indicates that compounds in the dioxaborolane class exhibit various biological activities, including:
- Anticancer Activity : Dioxaborolanes have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression.
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. This suggests potential applications in treating infections.
- Enzyme Inhibition : Certain dioxaborolanes act as inhibitors of specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.
Case Study 1: Anticancer Activity
A study published in Molecular Pharmacology investigated the effects of boron-containing compounds on cancer cells. The results indicated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells. The mechanism was attributed to the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) levels and subsequent apoptosis .
Case Study 2: Antimicrobial Effects
In another study focusing on antimicrobial properties, derivatives of dioxaborolanes were screened against various bacterial strains. The results showed that certain compounds exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antimicrobial agents .
Data Table: Biological Activities of Related Compounds
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells leading to apoptosis.
- Enzyme Inhibition : It can inhibit key enzymes involved in cell metabolism and proliferation.
- Cell Cycle Arrest : The compound may interfere with the normal cell cycle progression in cancer cells.
属性
分子式 |
C14H23BO3 |
|---|---|
分子量 |
250.14 g/mol |
IUPAC 名称 |
4,4,5,5-tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H23BO3/c1-5-13(6-2)14(7-3,8-4)18-15(17-13)12-10-9-11-16-12/h9-11H,5-8H2,1-4H3 |
InChI 键 |
HAAGDJQTKOSKNP-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(CC)CC)(CC)CC)C2=CC=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















